5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one
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Overview
Description
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with oxopentyl and pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one typically involves the reaction of cyclopentadiene with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Aldol Condensation: This involves the reaction of cyclopentadiene with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Friedel-Crafts Acylation: This method uses an acid chloride and a Lewis acid catalyst like aluminum chloride to introduce the oxopentyl group onto the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation or Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentane ring.
2-Pentylcyclopentanone: Similar structure but lacks the oxopentyl group.
Cyclopent-2-en-1-one: A cyclopentene ring with a ketone group but without the pentyl substituents.
Uniqueness
5-(2-Oxopentyl)-2-pentylcyclopent-2-EN-1-one is unique due to the presence of both oxopentyl and pentyl groups on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
89506-46-7 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-(2-oxopentyl)-2-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-8-12-9-10-13(15(12)17)11-14(16)7-4-2/h9,13H,3-8,10-11H2,1-2H3 |
InChI Key |
BPUCEVMLAWPZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CCC(C1=O)CC(=O)CCC |
Origin of Product |
United States |
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